molecular formula C8H16 B1638099 2-Pentene, 3,4,4-trimethyl- CAS No. 598-96-9

2-Pentene, 3,4,4-trimethyl-

Cat. No. B1638099
CAS RN: 598-96-9
M. Wt: 112.21 g/mol
InChI Key: FZQMZRXKWHQJAG-VOTSOKGWSA-N
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Description

“2-Pentene, 3,4,4-trimethyl-” is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The IUPAC Standard InChI is InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3 . It is also known by other names such as 3,4,4-Trimethyl-2-pentene, 3,4,4-Trimethylpentene-2, NSC 73944, and 3,4,4-trimethylpent-2-ene .


Molecular Structure Analysis

The molecular structure of “2-Pentene, 3,4,4-trimethyl-” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . These resources provide 2D molecular structures and other related information.


Chemical Reactions Analysis

The isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has been studied . It was observed that an excess of the R-alkene (2,4,4-trimethyl-1-pentene) was observed in the thermodynamic equilibrium . This is explained in terms of the molecular structure: the large and bulky substituents in 2,4,4-trimethyl-2-pentene cause steric tension and make the molecule less stable .


Physical And Chemical Properties Analysis

“2-Pentene, 3,4,4-trimethyl-” has a molecular weight of 112.2126 . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility can be found in databases like the NIST Chemistry WebBook and ChemSpider .

Safety and Hazards

“2-Pentene, 3,4,4-trimethyl-” is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(E)-3,4,4-trimethylpent-2-ene
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InChI

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZQMZRXKWHQJAG-VOTSOKGWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C(\C)/C(C)(C)C
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID5060516
Record name 2-Pentene, 3,4,4-trimethyl-
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Molecular Weight

112.21 g/mol
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Boiling Point

112 °C
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Flash Point

Flash point < 21 °C, BELOW 70 °F (BELOW 21 °C) (CLOSED CUP)
Record name 3,4,4-Trimethyl-2-pentene
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Record name 3,4,4-TRIMETHYL-2-PENTENE
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Solubility

Soluble in ethanol
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Density

0.735 g/cu cm @ 25 °C
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Vapor Density

3.87 (AIR= 1)
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Product Name

2-Pentene, 3,4,4-trimethyl-

CAS RN

598-96-9, 39761-57-4
Record name 3,4,4-Trimethyl-2-pentene
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Record name 3,4,4-Trimethyl-2-pentene, (2E)-
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Record name 3,4-Trimethylpentene-2
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Record name 2-Pentene, 3,4,4-trimethyl-
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Record name 3,4,4-trimethylpent-2-ene
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Record name trans-3,4,4-Trimethyl-2-pentene
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Record name 3,4,4-TRIMETHYL-2-PENTENE, (2E)-
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Record name 3,4,4-TRIMETHYL-2-PENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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